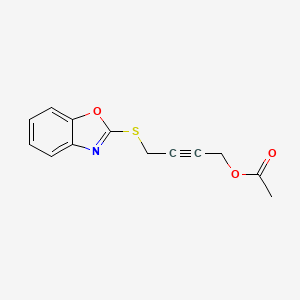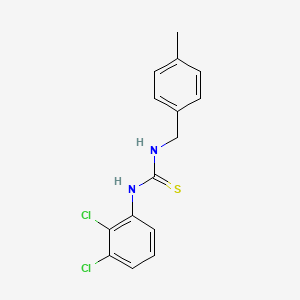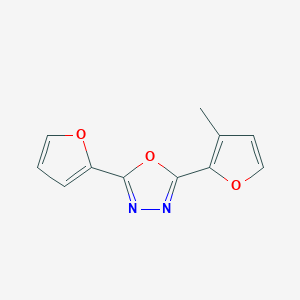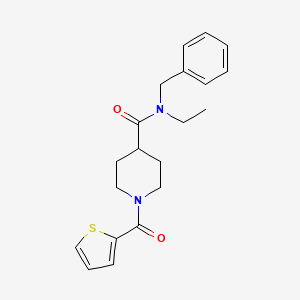![molecular formula C16H23ClN2O2 B4653069 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4653069.png)
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine
Vue d'ensemble
Description
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the B-cell receptor signaling pathway.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it is phosphorylated and activated. This leads to downstream activation of several signaling pathways, including the NF-κB and MAPK pathways, which promote cell survival and proliferation.
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in inhibition of B-cell proliferation and survival, as well as suppression of cytokine production.
Biochemical and Physiological Effects
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
One limitation of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine is its potential for drug-drug interactions, as it is metabolized by the CYP3A4 enzyme. This may limit its use in combination with other drugs that are metabolized by the same enzyme.
Orientations Futures
There are several potential future directions for the development of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine. One area of interest is the combination of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine with other drugs, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is the development of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is potential for the development of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine as a biomarker for B-cell malignancies, as BTK activity is often dysregulated in these diseases.
Applications De Recherche Scientifique
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine inhibits BTK activity in B-cell lines and primary human B cells. In vivo studies have demonstrated that 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine can inhibit tumor growth in mouse models of lymphoma and leukemia.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-4-14(16(20)19-9-7-18(3)8-10-19)21-15-11-12(2)5-6-13(15)17/h5-6,11,14H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUQLJMJOOKIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4652986.png)

![2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652998.png)

![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)
![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)



![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)
![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)
![5-[4-(diethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4653059.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4653062.png)